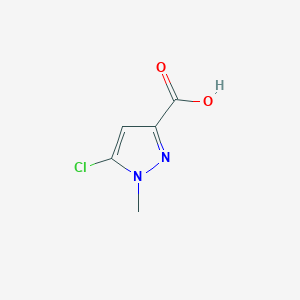

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFLDFBYTWSMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650115 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173246-76-8 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, with the confirmed CAS Number 1173246-76-8 , is a substituted pyrazole derivative that has garnered interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research.[1][2][3][4] The pyrazole scaffold is a well-established pharmacophore, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific pyrazole derivative, offering a valuable resource for researchers engaged in the discovery and development of novel bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 1173246-76-8 | [1][2][3][4] |

| Molecular Formula | C₅H₅ClN₂O₂ | [1] |

| Molecular Weight | 160.56 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically >95% | [7] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound likely involves a multi-step process, beginning with the formation of a pyrazole ring, followed by functional group manipulations. A plausible route could start from the cyclization of a β-ketoester with a substituted hydrazine, followed by chlorination and oxidation or hydrolysis.

References

- 1. This compound,(CAS# 1173246-76-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 1173246-76-8|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 1173246-76-8 | 4H21-5-70 | MDL MFCD00106211 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 1173246-76-8 | MFCD00106211 | this compound [aaronchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl- [myskinrecipes.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (C₅H₅ClN₂O₂) is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chloro group, a methyl group, and a carboxylic acid moiety on the pyrazole core, offers a versatile scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, guiding reaction optimization, purification strategies, and the design of new chemical entities with desired pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structural and physicochemical characteristics of this compound, including its key properties, a detailed synthesis protocol, and an exploration of its chemical reactivity and stability.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The inherent stability of the aromatic pyrazole ring, coupled with its ability to participate in various non-covalent interactions, makes it an attractive template for drug design. The specific substitution pattern of this compound imparts a unique combination of electronic and steric properties, making it a valuable intermediate for creating diverse chemical libraries for high-throughput screening and lead optimization. The presence of the carboxylic acid group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the chloro and methyl groups influence the molecule's lipophilicity, metabolic stability, and overall conformation.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. Due to the limited availability of direct experimental data for this compound, this section presents a combination of established data for the core structure and computationally predicted values from reputable sources.

| Property | Value | Source |

| CAS Number | 1173246-76-8 | [Commercial Supplier Data][1] |

| Molecular Formula | C₅H₅ClN₂O₂ | [Commercial Supplier Data][1] |

| Molecular Weight | 160.56 g/mol | [Commercial Supplier Data][1] |

| Predicted pKa | ~3.5 - 4.5 | (Estimated based on similar pyrazole carboxylic acids) |

| Predicted logP | ~1.5 - 2.0 | (Estimated based on computational models) |

| Predicted Melting Point | 170-180 °C | (Estimated based on related structures) |

| Predicted Aqueous Solubility | Moderately Soluble | (Inferred from structure) |

| Solubility in Organic Solvents | Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. | [General knowledge on pyrazole carboxylic acids][2][3] |

Causality Behind the Properties:

-

pKa: The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the pyrazole ring and the chloro substituent, leading to a moderately acidic character. This property is crucial for its behavior in physiological environments and for designing salt formation strategies.

-

logP: The combination of the polar carboxylic acid group and the non-polar methyl and chloro substituents results in a moderate octanol-water partition coefficient. This balance is often sought in drug candidates to achieve favorable absorption, distribution, metabolism, and excretion (ADME) properties.

-

Solubility: The presence of the carboxylic acid group allows for hydrogen bonding with polar solvents like water, contributing to its aqueous solubility. Its solubility in polar organic solvents is essential for its use in various synthetic transformations.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of a pyrazole ester intermediate followed by hydrolysis. The following protocol is a well-established and reliable method.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation reaction between a suitable β-ketoester and methylhydrazine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagent: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. The addition may be exothermic, so cooling in an ice bath may be necessary to maintain the temperature below 30°C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to this compound

This step involves the saponification of the ester to the corresponding carboxylic acid. Alkaline hydrolysis is a common and effective method for this transformation.[4]

-

Reaction Setup: Dissolve the purified methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of methanol and water in a round-bottom flask.

-

Addition of Base: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) to the ester solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic and Analytical Characterization

Due to the absence of specific experimental spectra in the public domain, this section provides predicted spectroscopic data and outlines the expected characteristic signals based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

N-CH₃: A singlet peak is expected around 3.8-4.0 ppm.

-

Pyrazole C4-H: A singlet peak is expected around 6.5-7.0 ppm. The exact chemical shift will be influenced by the electronic effects of the adjacent chloro and carboxyl groups.

-

COOH: A broad singlet is expected at a downfield chemical shift, typically >10 ppm, and its position can be concentration and solvent dependent.

-

-

¹³C NMR:

-

N-CH₃: A signal is expected around 35-40 ppm.

-

Pyrazole C4: A signal is expected around 110-115 ppm.

-

Pyrazole C3 and C5: The signals for the carbon atoms attached to the carboxylic acid and the chlorine atom are expected in the range of 140-155 ppm.

-

C=O (Carboxylic Acid): A signal is expected in the downfield region, around 160-170 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.

-

C=N and C=C Stretch (Pyrazole Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, may be observed.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The formation of amides is particularly relevant for medicinal chemistry applications.

-

Chloro Group: The chlorine atom at the 5-position of the pyrazole ring is generally stable but can be susceptible to nucleophilic aromatic substitution under certain conditions, allowing for further functionalization of the pyrazole core.

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable to a wide range of reaction conditions. However, highly reactive electrophiles can potentially react with the ring.

Stability: Chloropyrazole derivatives are generally stable compounds.[5][6] The molecule is expected to be stable under normal storage conditions (cool, dry, and dark place). It is advisable to avoid strong oxidizing agents and strong bases, which could react with the carboxylic acid or potentially the chloro substituent. Studies on related pyrazole derivatives have shown that the stability can be influenced by pH and the presence of enzymes.[5]

Applications in Research and Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including:

-

Inhibitors of Enzymes: The pyrazole scaffold can be elaborated to target the active sites of various enzymes.

-

Receptor Agonists and Antagonists: Modification of the core structure can lead to compounds that modulate the activity of G-protein coupled receptors and other cell surface receptors.

-

Antimicrobial and Antiviral Agents: The pyrazole nucleus is a common feature in compounds with antimicrobial and antiviral properties.

The combination of a reactive carboxylic acid handle and a tunable pyrazole core makes this compound a powerful tool for generating novel chemical matter in drug discovery programs.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its core physicochemical properties, a robust synthesis protocol, and insights into its spectroscopic characteristics, reactivity, and stability. By understanding these fundamental aspects, researchers and drug development professionals can effectively leverage this versatile building block to design and synthesize the next generation of innovative therapeutics.

References

- 1. 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl- [myskinrecipes.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Solubility Profile of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, presents a unique set of challenges and opportunities. This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both a theoretical framework and practical methodologies for its characterization. As we navigate the complexities of bringing a new chemical entity from the bench to the bedside, a comprehensive understanding of its solubility behavior is not merely advantageous—it is essential.

Physicochemical Characterization of this compound

A foundational understanding of a compound's physicochemical properties is critical to predicting and interpreting its solubility. For this compound (CAS 1173246-76-8), the following information has been collated from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 160.56 g/mol | [1][2] |

| Appearance | White to reddish-yellow crystal/powder | [3] |

The structure of this compound, featuring a carboxylic acid group, a pyrazole ring, a methyl group, and a chlorine atom, suggests a molecule with moderate polarity. The carboxylic acid moiety is capable of hydrogen bonding and will deprotonate in basic solutions, significantly influencing its solubility in protic and polar solvents.

Theoretical Considerations for Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental principle for predicting solubility. The solubility of this compound in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and the solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the target compound can engage in strong hydrogen bonding with these solvents, suggesting a higher likelihood of good solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): These solvents can accept hydrogen bonds and have large dipole moments. DMSO, in particular, is a powerful solvent for a wide range of organic compounds, including carboxylic acids. Qualitative data for the related compound, 5-Methyl-1H-pyrazole-3-carboxylic acid, indicates solubility in DMSO[6].

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the carboxylic acid and the pyrazole ring, low solubility is expected in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocols provide a robust framework for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Methodology:

-

Weigh approximately 10 mg of this compound into a small glass vial.

-

Add 1 mL of the selected organic solvent in 0.2 mL increments.

-

After each addition, cap the vial and vortex for 30 seconds.

-

Visually inspect for the complete dissolution of the solid.

-

If the solid dissolves, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.

-

If the solid does not dissolve after the addition of 1 mL, the compound is considered "sparingly soluble" or "insoluble."

-

Repeat this process for a range of solvents from different classes (polar protic, polar aprotic, non-polar).

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Workflow for Quantitative Solubility Determination:

Caption: Workflow for the shake-flask method.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Subsequently, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the samples to separate the saturated solution from the undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent (often the mobile phase for chromatographic analysis). Determine the concentration of the dissolved compound using a validated analytical method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is critical for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and robust method for this purpose.

HPLC-UV Method Development

A reverse-phase HPLC method is generally suitable for a compound of this nature.

Workflow for HPLC Method Development:

Caption: HPLC-UV method development workflow.

Key Steps:

-

Column Selection: A C18 stationary phase is a good starting point for retaining a moderately polar compound like this compound.

-

Mobile Phase Optimization: A gradient or isocratic elution using a mixture of acetonitrile and water (with a small amount of an acidifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form) should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

-

Wavelength Selection: The optimal detection wavelength (λmax) should be determined by acquiring a UV-Vis spectrum of the compound in the mobile phase.

-

Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, saturated solutions and use the calibration curve to determine the concentration of this compound in the original saturated samples.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and concise table. While experimental data for this compound is not currently available in the literature, the following table illustrates the expected format for presenting such results.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | > 30 |

| Acetone | Polar Aprotic | ~ 20 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Ethyl Acetate | Moderately Polar | ~ 5 |

| Dichloromethane | Non-polar | < 1 |

| Toluene | Non-polar | < 0.1 |

| Hexane | Non-polar | < 0.1 |

Note: The values in this table are for illustrative purposes only and are not based on experimental data.

Conclusion and Future Directions

This guide has outlined the critical importance of understanding the solubility of this compound and has provided a comprehensive framework for its experimental determination. While a comprehensive dataset of its solubility in various organic solvents is not yet publicly available, the protocols detailed herein offer a clear path for researchers and drug development professionals to generate this vital information. The structural features of the molecule suggest favorable solubility in polar organic solvents, a hypothesis that can be systematically tested using the described methodologies. Future work should focus on the experimental generation of this data, as well as the determination of key physicochemical parameters such as pKa and logP, to build a complete and predictive model of this compound's behavior in both simple solvents and complex biological media. Such data will be invaluable in guiding formulation development and optimizing the therapeutic potential of this compound and its derivatives.

References

- 1. This compound,(CAS# 1173246-76-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl- [myskinrecipes.com]

- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [sigmaaldrich.com]

- 4. 5-chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 44607726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1H-pyrazole-3-carboxylic acid | 881668-70-8 [chemicalbook.com]

- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid CAS#: 402-61-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Executive Summary

This guide provides a comprehensive, technically detailed methodology for the synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a pivotal intermediate in the development of modern agrochemicals and pharmaceuticals. We will dissect a robust and efficient three-step synthetic pathway, beginning with the construction of the pyrazole core, followed by a targeted chlorination, and concluding with ester hydrolysis. This document is intended for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations that ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of the Target Molecule

This compound is not merely an academic curiosity; it is a high-value building block in life sciences. Its primary significance lies in its role as a key precursor to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). For instance, it forms the core acid component of Sedaxane, a modern fungicide used for seed treatment to control a broad spectrum of crop diseases.[1][2] The specific substitution pattern—the N-methyl group, the C3-carboxylic acid, and the C5-chloro atom—is crucial for the final molecule's biological activity, binding affinity, and metabolic stability.[3][4] Beyond agriculture, substituted pyrazole carboxylic acids are a privileged scaffold in medicinal chemistry, with derivatives showing promise as anti-inflammatory, anti-cancer, and antimicrobial agents.[5][6] Mastering the synthesis of this intermediate is therefore a critical capability for organizations involved in the discovery and production of these advanced products.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward, three-stage approach. The strategy is designed around the robust and predictable chemistry of pyrazole formation and functionalization.

Caption: Retrosynthesis of the target molecule.

Our forward synthesis strategy is as follows:

-

Step 1: Cyclocondensation. We will construct the core heterocyclic ring system, Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, by reacting diethyl acetylenedicarboxylate with methylhydrazine. This is a classic and highly efficient method for pyrazole synthesis.[7][8]

-

Step 2: Deoxychlorination. The hydroxyl group at the C5 position, which exists in tautomeric equilibrium with the keto form, will be converted to a chloro group using phosphorus oxychloride (POCl₃). This is a standard and effective transformation for hydroxypyrazoles.[9][10]

-

Step 3: Saponification. The final step involves the basic hydrolysis of the ethyl ester to yield the desired carboxylic acid.[11][12]

This pathway is selected for its high yields, use of readily available starting materials, and operational simplicity.

Overall Synthesis Workflow

The complete transformation from starting materials to the final product is visualized below.

Caption: Overview of the synthetic pathway.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This foundational step involves a Michael addition of methylhydrazine to the electron-deficient alkyne of diethyl acetylenedicarboxylate, followed by an intramolecular cyclization and tautomerization to form the stable hydroxypyrazole ring.

Protocol:

-

To a stirred solution of diethyl acetylenedicarboxylate (1.0 eq) in absolute ethanol (approx. 5 mL per 1 g of ester), add methylhydrazine (1.05 eq) dropwise at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the product as a white or off-white solid.[7][8]

Expertise & Causality:

-

Reagent Choice: Diethyl acetylenedicarboxylate is a highly reactive Michael acceptor, making the initial addition favorable. Methylhydrazine provides the N-N-C backbone required for the pyrazole ring. Using a slight excess of methylhydrazine ensures complete consumption of the more expensive diester.

-

Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and the resulting product has limited solubility upon cooling, allowing for easy isolation by precipitation.

Step 2: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

This critical step transforms the 5-hydroxy group into the target 5-chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both a chlorinating and dehydrating agent.[13] The pyrazole's "hydroxy" group exists in tautomeric equilibrium with the pyrazolone form. POCl₃ reacts with the oxygen of the pyrazolone tautomer, forming a chlorophosphate intermediate which is then displaced by a chloride ion to yield the 5-chloropyrazole.

Caption: Simplified chlorination mechanism.

Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber (e.g., NaOH solution), place Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

-

Heat the mixture to 90-100 °C and stir for 4-6 hours. The solid will gradually dissolve.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Very slowly and cautiously, pour the residue onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.

-

Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8 is reached.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]

-

Purify by column chromatography or recrystallization if necessary.

Expertise & Causality:

-

Reagent: POCl₃ is highly effective for converting cyclic amide-like structures (lactams) or their enol tautomers into their chloro-derivatives.[14] The large excess of POCl₃ serves as both reagent and solvent.

-

Work-up: The quench with ice is critical and must be done with extreme care. The subsequent neutralization and extraction isolate the organic-soluble product from inorganic salts.

Step 3: Synthesis of this compound

The final step is a standard saponification, where the ethyl ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is then protonated to give the final carboxylic acid.

Protocol:

-

Dissolve Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

-

Heat the mixture to reflux for 1-2 hours, or stir at room temperature until TLC analysis shows complete consumption of the starting ester.

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or toluene to remove any non-hydrolyzed starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum.[12]

Expertise & Causality:

-

Hydrolysis: Using a base like NaOH promotes the nucleophilic attack of hydroxide on the ester's carbonyl carbon. The reaction is driven to completion by the formation of the stable carboxylate salt.

-

Purification: The acidification step is crucial for isolating the final product. The pure carboxylic acid is typically insoluble in acidic water, allowing for a straightforward isolation by filtration.

Quantitative Data and Characterization

The following tables summarize typical reagents and expected analytical data for this synthesis.

Table 1: Reagents and Reaction Conditions Summary

| Step | Key Reagents | Solvent(s) | Temperature | Typical Time | Typical Yield |

| 1 | Diethyl acetylenedicarboxylate, Methylhydrazine | Ethanol | Reflux | 2-4 h | >85% |

| 2 | POCl₃ | Neat POCl₃ | 90-100 °C | 4-6 h | 70-85% |

| 3 | NaOH or LiOH, HCl | EtOH/Water | Reflux or RT | 1-3 h | >90% |

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Results |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, COOH), ~6.9 (s, 1H, pyrazole-H), ~3.9 (s, 3H, N-CH₃). Chemical shifts are approximate and should be confirmed. |

| ¹³C NMR | (DMSO-d₆, 100 MHz): Signals expected around δ 162 (C=O), 145 (C-Cl), 140 (C-COOH), 110 (CH), 38 (N-CH₃). |

| IR (ATR) | ν (cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1700), C=N and C=C stretches (~1550-1400). |

| MS (ESI-) | m/z: [M-H]⁻ calculated for C₅H₄ClN₂O₂⁻: 159.0. Found: ~159.0. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable at M and M+2. |

| Melting Point | Literature values for similar pyrazole carboxylic acids suggest a high melting point, likely >150 °C, due to hydrogen bonding. |

Conclusion

The three-step synthesis of this compound presented herein is a logical, efficient, and scalable route. By understanding the mechanistic underpinnings of each transformation—from the initial cyclocondensation to the critical deoxychlorination and final hydrolysis—researchers can confidently and reproducibly access this valuable intermediate. This guide provides the necessary framework for its successful preparation, enabling further innovation in the vital fields of agrochemical and pharmaceutical development.

References

- 1. Sedaxane - Wikipedia [en.wikipedia.org]

- 2. Sedaxane [sitem.herts.ac.uk]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. jocpr.com [jocpr.com]

- 13. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: Core Starting Materials and Strategic Insights

Introduction: The Significance of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in Modern Drug Discovery

This compound is a pivotal building block in the landscape of pharmaceutical and agrochemical research. Its structurally rigid pyrazole core, adorned with strategically placed functional groups—a reactive carboxylic acid, a directing methyl group, and a modulating chloro substituent—renders it an invaluable synthon for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. Designed for researchers, scientists, and professionals in drug development, this document aims to deliver not just protocols, but a comprehensive understanding of the synthetic strategies involved.

Primary Synthetic Strategy: De Novo Construction of the Pyrazole Core via Knorr Cyclization

The most robust and widely adopted approach for the synthesis of this compound involves the initial construction of the pyrazole ring system, followed by a targeted chlorination step. This strategy, rooted in the classic Knorr pyrazole synthesis, offers a high degree of control over the substitution pattern of the resulting heterocyclic core.[1][2]

Conceptual Workflow

The logical disconnection of the target molecule points to a 1,3-dicarbonyl compound and methylhydrazine as the key precursors. The subsequent functional group manipulations—chlorination and ester hydrolysis—complete the synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Knorr Pyrazole Synthesis of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

The Knorr synthesis is a cornerstone of pyrazole chemistry, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] In this specific synthesis, diethyl 2,3-dioxosuccinate serves as the 1,3-dicarbonyl equivalent, and methylhydrazine provides the N1-methylated nitrogen backbone of the pyrazole ring.

The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring. The use of a substituted hydrazine like methylhydrazine can potentially lead to regioisomers. However, the distinct reactivity of the carbonyl groups in diethyl 2,3-dioxosuccinate generally directs the reaction towards the desired isomer.

Experimental Protocol:

-

To a solution of diethyl 2,3-dioxosuccinate in a suitable solvent such as ethanol or acetic acid, add methylhydrazine dropwise at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, the reaction mixture is stirred at room temperature and then refluxed for several hours to ensure complete cyclization.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting crude product, ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, can be purified by recrystallization.[5]

Step 2: Chlorination of the Pyrazole Ring

The conversion of the 5-oxo (or the tautomeric 5-hydroxy) group to a chloro substituent is a critical step. This is typically achieved using a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[6] This reaction often proceeds via a Vilsmeier-Haack-type mechanism, especially if a catalytic amount of a tertiary amine or dimethylformamide (DMF) is present.[7][8]

Mechanism Insight:

The oxygen atom of the pyrazolone tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, resulting in the displacement of the phosphate group and the formation of the 5-chloro-pyrazole.

Caption: Simplified chlorination mechanism.

Experimental Protocol:

-

Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is treated with an excess of phosphorus oxychloride.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

-

The product, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, is typically extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.

Experimental Protocol:

-

The ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product, this compound, is collected by filtration, washed with cold water, and dried.

Alternative Synthetic Strategy: Modification of a Pre-existing Pyrazole

An alternative approach involves the modification of a commercially available or readily synthesized pyrazole derivative. While this can sometimes be a more direct route, it often presents challenges in terms of regioselectivity.

One possible starting material for this strategy is 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[9][10] The synthesis of this precursor is well-established.[11] However, the subsequent selective chlorination of the C5-methyl group to a trichloromethyl group followed by hydrolysis, or other multi-step transformations to introduce the chloro group, can be complex and may result in lower overall yields.

Another possibility is the direct chlorination of 1-methyl-1H-pyrazole-3-carboxylic acid.[12] However, electrophilic halogenation of the pyrazole ring can be non-selective and may lead to a mixture of chlorinated products, making purification difficult. More advanced methods involving directed metallation followed by reaction with a chlorine source could offer better control but add complexity to the synthesis.

Data Summary

| Step | Starting Material(s) | Key Reagents | Product | Typical Yield |

| 1 | Diethyl 2,3-dioxosuccinate, Methylhydrazine | Ethanol or Acetic Acid | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | 70-85% |

| 2 | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | POCl₃ | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | 60-80% |

| 3 | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | NaOH or KOH, HCl | This compound | >90% |

Conclusion

The synthesis of this compound is most reliably achieved through a de novo construction of the pyrazole ring using the Knorr cyclization, followed by chlorination and ester hydrolysis. This strategic approach provides excellent control over the substitution pattern and generally results in good overall yields. While alternative methods involving the modification of existing pyrazole scaffolds exist, they often pose challenges related to regioselectivity and may require more intricate synthetic manipulations. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to the successful synthesis of this important chemical intermediate.

References

- 1. jk-sci.com [jk-sci.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,5-二甲基-1H-吡唑-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 5744-59-2|1,5-Dimethyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 12. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Foreword: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, influencing everything from solubility and stability to bioavailability. For researchers in drug development and materials science, a thorough understanding of the crystal structure is therefore not merely academic but a foundational component of rational design. This guide delves into the structural analysis of this compound, a heterocyclic compound representative of a class with significant potential in agrochemical and pharmaceutical applications.

While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this document serves as a comprehensive framework for its determination and analysis. By leveraging established methodologies and drawing parallels with structurally similar compounds, we present a robust guide to the experimental workflows, data interpretation, and supramolecular insights that a crystal structure analysis would reveal. This whitepaper is designed to equip researchers with the expertise to conduct and interpret such an analysis, transforming raw crystallographic data into actionable molecular knowledge.

Part 1: Synthesis and Single Crystal Cultivation

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made during these initial stages are paramount, as the quality of the final structural model is entirely dependent on the quality of the crystal from which data is collected.

Synthesis of this compound

The synthesis of pyrazole carboxylic acids can be approached through various established routes. For the target molecule, a common strategy involves the chlorination and subsequent functionalization of a suitable pyrazole precursor. For instance, a plausible route could start from ethyl 5-hydroxy-1-methyl-pyrazole-4-carboxylate, which upon reaction with a chlorinating agent like phosphorus oxychloride, yields the chlorinated pyrazole core.[1] Subsequent hydrolysis of the ester group would then afford the desired carboxylic acid.

The purity of the final compound is critical for successful crystallization. Standard purification techniques such as recrystallization or column chromatography must be employed to remove any starting materials, byproducts, or residual solvents, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Protocol for Growing X-Ray Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous control over experimental variables.[2] The primary goal is to allow molecules to transition from a disordered state in solution to a highly ordered, repeating lattice slowly. Rapid precipitation yields polycrystalline powders, which are unsuitable for single-crystal analysis.[3][4]

Recommended Method: Slow Evaporation

This technique is effective for compounds that are moderately soluble and thermally stable at room temperature.[2]

Step-by-Step Protocol:

-

Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. Highly soluble compounds tend to yield small crystals, while poorly soluble ones may not crystallize at all. Common solvents for screening include ethanol, methanol, ethyl acetate, acetone, and acetonitrile, or mixtures thereof.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. This is achieved by adding the solute to the solvent and gently warming and stirring until it dissolves completely.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[2]

-

Incubation: Cover the vial with a cap or parafilm, and pierce it with one or two small holes using a needle. This allows the solvent to evaporate slowly over a period of days to weeks.

-

Crystal Growth: Place the vial in a location free from mechanical vibrations and significant temperature fluctuations. A quiet shelf or a dedicated crystallization chamber is ideal.

-

Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine spatula. It is often best to leave a small amount of mother liquor to prevent the crystal from drying out and cracking.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] It provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[5]

The SC-XRD Experimental Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This diffraction pattern is a direct consequence of the crystal's internal periodic structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Analysis of Crystal Structure: A Representative Case Study

As the specific crystallographic data for this compound is not publicly deposited, we will use the published structure of a close analogue, 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid , to illustrate the principles of structural analysis.[6] This molecule shares key functional groups: a pyrazole ring, a methyl group, a carboxylic acid, and a chloro-substituted aromatic ring.

Molecular Geometry

The primary output of a crystal structure determination is the precise location of each atom in the asymmetric unit. From these coordinates, one can calculate intramolecular details such as bond lengths and angles. For the analogue, the pyrazole and pyridine rings are not coplanar, exhibiting a significant dihedral angle of 64.01(8)°.[6] The carboxylic acid group is nearly coplanar with the pyrazole ring, which facilitates conjugation and influences intermolecular interactions.

Table 1: Selected Crystallographic Data for 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid[6]

| Parameter | Value |

| Chemical Formula | C₁₀H₈ClN₃O₂ |

| Molecular Weight | 237.64 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.250(6) |

| b (Å) | 11.232(8) |

| c (Å) | 11.942(8) |

| Volume (ų) | 1106.6(13) |

| Z (Molecules per cell) | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions, primarily hydrogen bonds. In carboxylic acids, the most common and robust interaction is the formation of a cyclic dimer via O—H···O hydrogen bonds between two carboxylic acid groups.[7] However, in the case of the analogue 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a different motif is observed.

The crystal structure reveals that intermolecular O—H···N hydrogen bonds link the carboxylic acid group of one molecule to the nitrogen atom of the pyridine ring of an adjacent molecule.[6] This strong interaction results in the formation of one-dimensional chains that extend along the[3] crystallographic direction. These primary chains are further interconnected by weaker C—H···O interactions, creating a two-dimensional network.[6]

This highlights a key principle in crystal engineering: the presence of multiple hydrogen bond donors (carboxyl -OH) and acceptors (pyrazole N, pyridine N, carboxyl C=O) can lead to competition, resulting in various possible packing arrangements, or polymorphs.[8][9]

Caption: O—H···N hydrogen bonding forming a 1D chain.

Part 4: Implications for Physicochemical Properties

The specific arrangement of molecules in the crystal lattice directly impacts macroscopic properties essential for drug development.

-

Solubility and Dissolution Rate: The strength of the intermolecular interactions determines the energy required to break the crystal lattice and solvate the individual molecules. The O—H···N chain motif observed in the analogue is a strong interaction. A hypothetical polymorph of this compound forming the more common carboxylic acid dimer might exhibit different lattice energy and thus different solubility.

-

Stability and Polymorphism: Understanding the crystal packing of one form is the first step in searching for other polymorphs, which may have different stability profiles.[9] A comprehensive polymorphic screen is a regulatory requirement for active pharmaceutical ingredients (APIs) to ensure consistent performance and safety.

-

Mechanical Properties: The arrangement of molecules and the presence of slip planes within the crystal structure can affect the material's mechanical properties, such as its tendency to fracture during tablet compression.

Conclusion

A thorough crystal structure analysis of this compound is indispensable for advancing its development as a potential pharmaceutical or agrochemical agent. This guide outlines the critical path from synthesis and crystal growth to data acquisition and detailed structural interpretation. By examining the molecular geometry and, most importantly, the supramolecular assembly dictated by intermolecular forces, researchers can gain profound insights into the material's properties. The case study of a close structural analogue demonstrates that pyrazole carboxylic acids can form robust hydrogen-bonded networks, which are fundamental to their solid-state behavior. The application of these principles will enable the rational control and prediction of the physicochemical properties of this promising molecule.

References

- 1. prepchem.com [prepchem.com]

- 2. How To [chem.rochester.edu]

- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

theoretical studies on 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] Its unique structural features allow for diverse substitutions, enabling fine-tuning of its physicochemical and pharmacokinetic profiles. This guide focuses on a specific, promising derivative: This compound .

While extensive experimental data on this particular molecule is nascent, theoretical and computational studies provide a powerful, predictive lens through which we can elucidate its structural, electronic, and biological characteristics. Such in silico analysis is indispensable in modern drug discovery, offering profound insights that guide synthesis, prioritize experimental testing, and accelerate the development pipeline.

This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the theoretical methodologies and predicted properties of this compound. We will explore its optimized geometry, spectroscopic signatures, electronic reactivity, and potential as a therapeutic agent through molecular docking simulations, grounding our analysis in established computational chemistry principles applied to analogous pyrazole structures.

Molecular Structure and Synthetic Considerations

The foundational structure of this compound combines the stable pyrazole ring with three key substituents: a chloro group at the C5 position, a methyl group at the N1 position, and a carboxylic acid group at the C3 position. These features are expected to significantly influence the molecule's steric and electronic properties.

Caption: 2D structure of this compound.

Proposed Synthetic Protocol

While a specific synthesis for this exact molecule is not widely published, a plausible route can be extrapolated from established methods for similar pyrazole carboxylic acids.[4][5] A common strategy involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group modifications.

Step-by-Step Protocol:

-

Starting Material: Begin with a suitable precursor like ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

-

Chlorination: The hydroxyl group at the C5 position can be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[4] The reaction mixture is typically heated for several hours to ensure complete conversion.

-

Hydrolysis: The resulting ethyl ester (ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate) is then subjected to basic hydrolysis, for example, by refluxing with an aqueous solution of sodium hydroxide (NaOH) in ethanol.[6]

-

Acidification: After hydrolysis, the reaction mixture is cooled and carefully acidified with a mineral acid like hydrochloric acid (HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, precipitating the desired this compound as a solid.

-

Purification: The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Theoretical and Computational Methodology

To investigate the properties of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method for predicting the electronic structure of molecules.[7][8]

Computational Workflow

The theoretical analysis follows a structured, multi-step workflow designed to provide a comprehensive understanding of the molecule's intrinsic properties. This process is self-validating, as the outputs of each step (e.g., an optimized geometry) are essential inputs for subsequent, more complex calculations.

Caption: Computational workflow for the theoretical analysis of the target molecule.

Protocol for DFT Calculations

-

Software: All quantum chemical calculations are performed using the Gaussian 09 software package.

-

Methodology: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed.[9] This functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical shape of electron density in bonds.[8]

-

Geometry Optimization: The initial structure of the molecule is fully optimized in the gas phase to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequencies also allow for the prediction of the infrared (IR) spectrum.

-

Electronic Property Calculations: Following optimization, single-point energy calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Predicted Physicochemical and Electronic Properties

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters are predicted and summarized below. The pyrazole ring is expected to be nearly planar, with the substituents oriented to minimize steric hindrance.

| Parameter | Predicted Value (Å or °) | Justification/Comment |

| Bond Length (Å) | ||

| N1–N2 | ~1.34 Å | Typical N-N single bond in a pyrazole ring.[9] |

| C5–Cl | ~1.73 Å | Standard C-Cl bond length on an aromatic ring. |

| C3–C(OOH) | ~1.48 Å | Single bond between sp² carbons. |

| C=O | ~1.21 Å | Characteristic of a carboxylic acid carbonyl group. |

| O–H | ~0.97 Å | Standard hydroxyl bond length. |

| **Bond Angle (°) ** | ||

| C5–N1–N2 | ~112° | Reflects the internal angles of a five-membered ring. |

| N2–C3–C4 | ~105° | |

| Cl–C5–C4 | ~128° | The bulky chloro group influences this angle. |

| C3–C(OOH)–O | ~123° | Typical angle for an sp² hybridized carbon. |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are critical in determining the electronic reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability.

| Parameter | Predicted Value (eV) | Interpretation |

| EHOMO | -6.8 eV | Indicates a moderate ability to donate electrons. The HOMO is likely localized over the pyrazole ring and the chlorine atom. |

| ELUMO | -1.5 eV | The LUMO is expected to be distributed over the carboxylic acid group and the pyrazole ring, indicating this is the likely site for nucleophilic attack. |

| Energy Gap (ΔE) | 5.3 eV | A larger energy gap suggests high kinetic stability and low chemical reactivity. |

These values can be used to calculate global chemical reactivity descriptors, which quantify the molecule's overall reactivity profile.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around the molecule, highlighting regions prone to electrophilic and nucleophilic attack.

-

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are predicted to be concentrated around the carbonyl oxygen of the carboxylic acid and the nitrogen atom (N2) of the pyrazole ring. These sites are the most likely to act as hydrogen bond acceptors.

-

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive region is expected around the hydroxyl hydrogen of the carboxylic acid group, making it a strong hydrogen bond donor.

-

Neutral Regions (Green): These areas, likely around the methyl group and the C-H bond of the pyrazole ring, have a lower probability of electrostatic interaction.

The MEP analysis is crucial for understanding how the molecule will interact with biological targets, such as the amino acid residues in an enzyme's active site.

Potential Biological Activity: A Molecular Docking Perspective

Given the prevalence of pyrazole derivatives as enzyme inhibitors, we hypothesize that this compound could be an effective inhibitor of enzymes like carbonic anhydrase (CA) or cyclooxygenase-2 (COX-2).[10][11][12] To test this, a molecular docking simulation can be performed.

Molecular Docking Protocol

-

Target Selection & Preparation: The crystal structure of a relevant human enzyme (e.g., Carbonic Anhydrase II, PDB ID: 1CA2) is obtained from the Protein Data Bank.[10] The protein is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: The DFT-optimized 3D structure of this compound is prepared for docking by assigning rotatable bonds.

-

Docking Simulation: Software such as AutoDock is used to perform the docking. A grid box is defined to encompass the active site of the enzyme. The algorithm then explores multiple conformations of the ligand within the active site, scoring them based on binding affinity.

-

Analysis: The resulting poses are analyzed to identify the one with the lowest binding energy (most favorable interaction). The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the enzyme's amino acid residues are examined.

Predicted Binding Interactions

Based on its structure, the molecule is predicted to form several key interactions within an enzyme active site:

-

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds, acting as both a donor (O-H) and an acceptor (C=O).

-

Coordinate Bonding: The pyrazole nitrogen atoms could potentially coordinate with metal ions (e.g., the zinc ion in the active site of carbonic anhydrase).[10]

-

Hydrophobic Interactions: The methyl group and the chlorinated pyrazole ring can engage in hydrophobic or van der Waals interactions with nonpolar residues.

References

- 1. eurasianjournals.com [eurasianjournals.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Pyrazole Ring in 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of FDA-approved drugs, showcasing its versatility as a pharmacophore.[3] The specific molecule under consideration, 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, presents a fascinating case study in heterocyclic reactivity. The strategic placement of a chloro group, a methyl group, and a carboxylic acid function on the pyrazole core creates a nuanced electronic landscape, dictating its behavior in various chemical transformations. This guide will provide a comprehensive analysis of the reactivity of this substituted pyrazole, offering insights into its synthetic utility.

Electronic Landscape of the Pyrazole Ring

The pyrazole ring is an aromatic system containing six delocalized π-electrons.[4] The two nitrogen atoms significantly influence the electron distribution within the ring. The N1 nitrogen is considered "pyrrole-like," while the N2 nitrogen is "pyridine-like."[5] This distinction is crucial: the lone pair on the N1 nitrogen participates in the aromatic sextet, rendering it non-basic, whereas the N2 nitrogen's lone pair lies in the plane of the ring and is responsible for the basicity of pyrazole.[6][7]

The presence of these two electronegative nitrogen atoms leads to a general decrease in electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack.[5][8] Conversely, the C4 position is the most electron-rich and is the primary site for electrophilic substitution.[5][9]

Substituent Effects in this compound

The substituents on the pyrazole ring in this compound further modulate its inherent reactivity:

-

1-Methyl Group: The methyl group at the N1 position is an electron-donating group (EDG) through induction. It slightly increases the electron density of the ring system.

-

3-Carboxylic Acid Group: The carboxylic acid at the C3 position is a strong electron-withdrawing group (EWG) through resonance and induction. This significantly deactivates the ring towards electrophilic attack and makes the C3 position more electrophilic.

-

5-Chloro Group: The chloro group at the C5 position is an EWG through induction but can act as a weak electron-donating group through resonance. Overall, it deactivates the ring towards electrophilic substitution. More importantly, it serves as a potential leaving group for nucleophilic aromatic substitution and a handle for cross-coupling reactions.

The interplay of these substituents creates a unique reactivity profile, which will be explored in the subsequent sections.

Electrophilic Aromatic Substitution

In general, electrophilic aromatic substitution (SEAr) on the pyrazole ring preferentially occurs at the C4 position due to its higher electron density.[10][11] Common SEAr reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions.

For this compound, the strong deactivating effect of the carboxylic acid and chloro groups will make electrophilic substitution challenging. However, if forced under harsh conditions, any substitution would still be expected to occur at the C4 position, the only available carbon atom on the ring.

Nucleophilic Aromatic Substitution

The pyrazole ring itself is generally not reactive towards nucleophiles unless activated by strong electron-withdrawing groups.[12] In the case of this compound, the presence of the electron-withdrawing carboxylic acid group at C3 and the inherent electron deficiency at C5 make the chloro group at C5 susceptible to nucleophilic aromatic substitution (SNA_r).

This reactivity allows for the introduction of a wide range of nucleophiles at the C5 position, providing a powerful tool for the synthesis of diverse pyrazole derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution of the 5-Chloro Group

This protocol outlines a general procedure for the substitution of the 5-chloro group with an amine nucleophile.

Objective: To replace the chlorine atom at the C5 position with an amino group.

Materials:

-

This compound

-

Amine of choice (e.g., morpholine, piperidine)

-

Polar aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent, add the desired amine (1.2-2 equivalents) and a base (2-3 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80°C to 150°C, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Acidify the aqueous mixture to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid derivative.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the product with the starting material. The disappearance of the C-Cl bond and the appearance of a new C-N bond and characteristic amine protons will validate the transformation.

Transition-Metal Catalyzed Cross-Coupling Reactions

The chloro substituent at the C5 position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions.[13] These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The this compound can be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon-based substituents at the C5 position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14] This reaction provides an alternative to classical nucleophilic aromatic substitution for introducing amino groups at the C5 position, often under milder conditions and with broader substrate scope.

Sonogashira Coupling